molecular formula C14H20O4 B8327982 Ethyl 4-(2,5-dimethoxyphenyl)butyrate

Ethyl 4-(2,5-dimethoxyphenyl)butyrate

Cat. No.: B8327982
M. Wt: 252.31 g/mol
InChI Key: PVSLOGUIPXDASA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)butanoate

InChI

InChI=1S/C14H20O4/c1-4-18-14(15)7-5-6-11-10-12(16-2)8-9-13(11)17-3/h8-10H,4-7H2,1-3H3

InChI Key

PVSLOGUIPXDASA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl 4-(2,5-dimethoxyphenyl)butyrate
  • CAS Registry Number : 1083-11-0
  • Molecular Formula: C₁₄H₂₀O₄ (derived from esterification of 4-(2,5-dimethoxyphenyl)butyric acid with ethanol) .

Synthesis: The compound is synthesized via Fischer esterification, where 4-(2,5-dimethoxyphenyl)butyric acid (52.4 g, 0.23 mol) is refluxed in ethanol (180 mL) with concentrated sulfuric acid as a catalyst . The reaction proceeds for 5 hours, yielding the ester.

Structural Features :

  • A phenyl ring substituted with two methoxy groups at positions 2 and 4.
  • A four-carbon aliphatic chain terminating in an ethyl ester group.

Comparison with Structural Analogs

Ethyl 4-((2,5-dimethylphenyl)thio)butanoate

  • IUPAC Name : Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate
  • CAS Registry Number: Not explicitly provided (synonyms include ZINC97758861, AKOS027445187) .
  • Molecular Formula : C₁₅H₂₂O₂S (contains a sulfur atom in place of the oxygen bridge).
  • Substituents: Methyl groups at positions 2 and 5 on the phenyl ring vs. methoxy groups in the parent compound. Methyl groups are less polar, reducing hydrogen-bonding capacity.
  • Suppliers : 5 suppliers listed globally .

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate

  • IUPAC Name : Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate
  • CAS Registry Number : 898758-26-4 .
  • Molecular Formula : C₁₄H₁₈O₅ (additional ketone group at position 4 of the butyrate chain).
  • Key Differences :
    • Functional Group : Ketone (-CO-) at the 4-position introduces a reactive site for nucleophilic attacks or further derivatization.
    • Polarity : Increased polarity compared to the parent compound due to the ketone.
  • Suppliers : 10 suppliers listed , suggesting higher commercial demand or versatility in applications.

Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate

  • IUPAC Name : Ethyl 4-[(2,5-dichlorophenyl)sulfonyl]piperazine-1-carboxylate
  • CAS Registry Number: Not explicitly provided .
  • Molecular Formula : C₁₃H₁₆Cl₂N₂O₄S (incorporates a sulfonyl group and piperazine ring).
  • Key Differences: Substituents: Dichloro groups (electron-withdrawing) on the phenyl ring vs. methoxy groups (electron-donating), altering electronic properties.
  • Suppliers : 2 suppliers listed , indicating niche applications or synthesis challenges.

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

  • IUPAC Name : Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
  • CAS Registry Number: T6140942 (synonym) .
  • Molecular Formula: C₁₆H₁₉NO₂ (contains a pyrrole ring).
  • Key Differences :
    • Aromatic Heterocycle : Pyrrole ring introduces nitrogen, enabling π-π stacking or coordination chemistry.
    • Substituents : Methyl groups on the pyrrole vs. methoxy groups on the phenyl in the parent compound.
  • Suppliers : 10 suppliers listed , reflecting utility in pharmaceuticals or materials science.

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Functional Groups Phenyl Substituents Suppliers References
This compound C₁₄H₂₀O₄ Ester, methoxy 2,5-dimethoxy N/A
Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate C₁₅H₂₂O₂S Thioether, methyl 2,5-dimethyl 5
Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate C₁₄H₁₈O₅ Ester, ketone, methoxy 2,5-dimethoxy 10
Ethyl 4-[(2,5-dichlorophenyl)sulfonyl]piperazinecarboxylate C₁₃H₁₆Cl₂N₂O₄S Sulfonyl, piperazine, dichloro 2,5-dichloro 2
Ethyl 4-(2,5-dimethylpyrrolyl)benzoate C₁₆H₁₉NO₂ Ester, pyrrole, methyl 2,5-dimethyl (pyrrole) 10

Implications of Structural Variations

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (parent compound) enhances resonance stabilization, while chloro or methyl groups alter reactivity in electrophilic substitutions .
  • Functional Group Diversity : Thioethers and sulfonyl groups improve metabolic resistance; ketones offer sites for further synthetic modifications .
  • Commercial Availability : Higher supplier counts for ketone and pyrrole derivatives suggest broader industrial or research applications .

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